

# Application of Daminozide-d4 for Accurate Pesticide Residue Analysis in Cannabis

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## Compound of Interest

Compound Name: *Daminozide-d4*

Cat. No.: *B10855961*

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## Application Note

The legalization of cannabis for medicinal and recreational use has led to stringent regulations on product safety, including the monitoring of pesticide residues. Daminozide, a plant growth regulator, is one such pesticide that requires accurate quantification in cannabis matrices. The complexity of the cannabis matrix, with its high concentrations of cannabinoids and terpenes, presents significant analytical challenges, including matrix effects that can lead to inaccurate quantification.<sup>[1]</sup> To overcome these challenges, the use of a stable isotope-labeled internal standard, such as **Daminozide-d4**, is highly recommended.<sup>[1][2][3]</sup>

This application note describes a robust and sensitive method for the quantification of Daminozide in cannabis flower using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Daminozide-d4** as an internal standard. The use of an internal standard that is chemically and physically similar to the analyte of interest helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.<sup>[4]</sup>

Daminozide is a polar compound, and its recovery can be challenging with some common sample preparation techniques like QuEChERS, especially when primary secondary amine (PSA) sorbents are used for cleanup. Therefore, a modified extraction protocol that avoids the use of PSA for the analysis of Daminozide is presented. This method demonstrates excellent recovery and sensitivity, meeting the regulatory requirements in various jurisdictions.

## Experimental Protocols

### Preparation of Standards

- Daminozide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Daminozide reference standard and dissolve in 10 mL of methanol.
- **Daminozide-d4** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Daminozide-d4** and dissolve in 1 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Daminozide by serial dilution of the stock solution with acetonitrile to create calibration standards at concentrations ranging from 1 to 2000 ng/mL.
- Internal Standard Spiking Solution (1000 ng/mL): Dilute the **Daminozide-d4** stock solution with acetonitrile to a final concentration of 1000 ng/mL.

### Sample Preparation

- Homogenization: Homogenize approximately 10 g of cannabis flower to a fine powder using a cryogenic grinder.
- Weighing: Accurately weigh 1.0 g of the homogenized cannabis sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add 100 µL of the 1000 ng/mL **Daminozide-d4** internal standard spiking solution to the sample.
- Extraction:
  - Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
  - Vortex the tube for 5 minutes at high speed.
  - Centrifuge the sample at 4000 rpm for 10 minutes.
- Cleanup (for other pesticides, if necessary, but Daminozide is analyzed from the initial extract): For a comprehensive pesticide analysis, an aliquot of the supernatant can be taken

for further cleanup using dSPE with PSA, C18, and other sorbents. However, for Daminozide analysis, the initial uncleaned extract is used to prevent recovery losses.

- Final Preparation:
  - Take a 1 mL aliquot of the supernatant (the acetonitrile extract).
  - Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
  - Dilute the filtered extract 1:1 with water containing 0.1% formic acid prior to injection.

## LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is suitable for the separation.
- Mobile Phase:
  - A: Water with 0.1% formic acid and 5 mM ammonium formate.
  - B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A suitable gradient program should be used to ensure the separation of Daminozide from matrix interferences.
- Injection Volume: 5 µL.
- MS/MS Detection: The mass spectrometer is operated in positive ESI mode with Multiple Reaction Monitoring (MRM) for the detection of Daminozide and **Daminozide-d4**.

## Quantitative Data

The following tables summarize the performance of the described method for the analysis of Daminozide in cannabis flower.

Table 1: LC-MS/MS Parameters for Daminozide and **Daminozide-d4**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Ionization Mode
Daminozide	161.1	143.1	15	ESI+
Daminozide	161.1	44.1	30	ESI+
Daminozide-d4	165.1	147.1	15	ESI+
Daminozide-d4	165.1	46.1	30	ESI+

Note: The MRM transitions for Daminozide are based on literature values. The transitions for **Daminozide-d4** are predicted based on a +4 Da mass shift and would require empirical optimization.

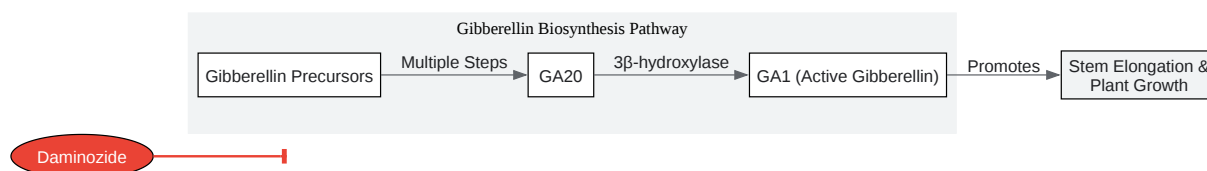
Table 2: Method Validation Data for Daminozide in Cannabis Flower

Parameter	Result
Linearity ( $r^2$ )	> 0.995
Limit of Detection (LOD)	10 ng/g
Limit of Quantification (LOQ)	25 ng/g
Recovery (at 100 ng/g)	85-110%
Precision (%RSD, n=6)	< 15%

The presented validation data is representative of typical performance for this type of analysis and may vary based on the specific instrumentation and matrix.

## Visualizations

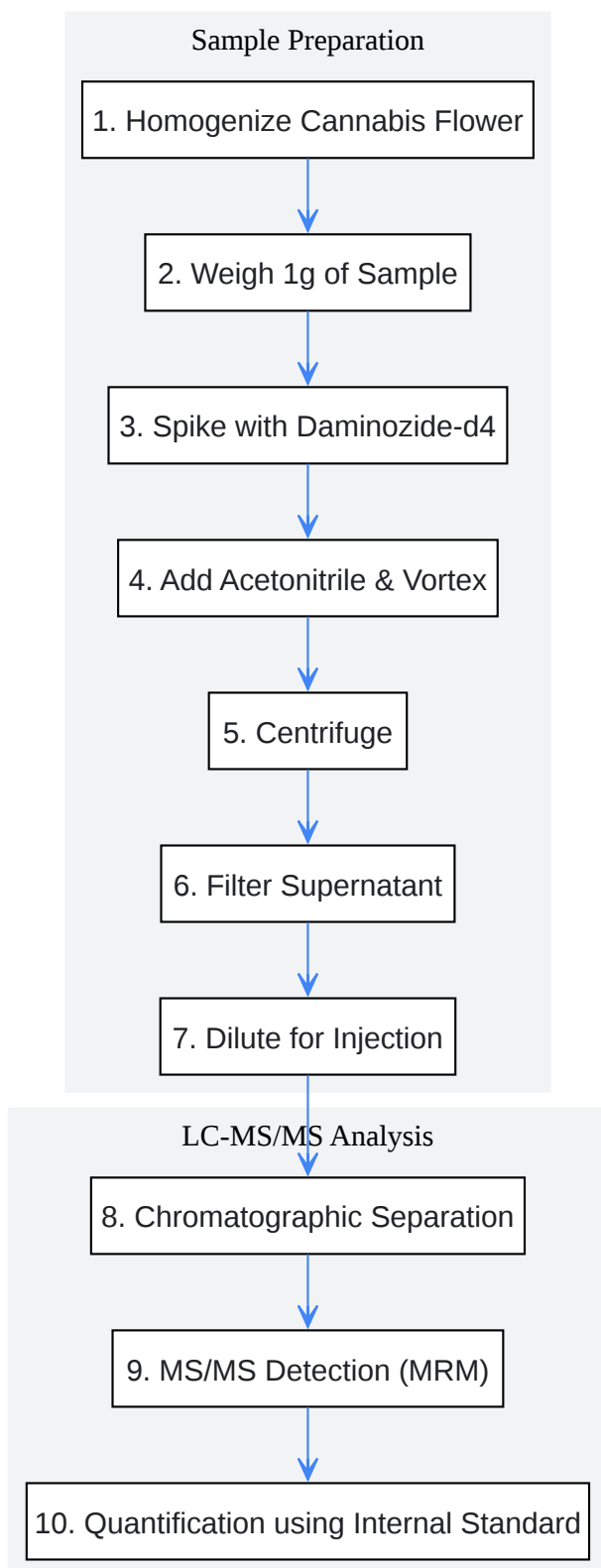
### Signaling Pathway



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Caption: Simplified pathway of Daminozide's mode of action in plants.

## Experimental Workflow



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Caption: Workflow for Daminozide residue analysis in cannabis.

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- To cite this document: BenchChem. [Application of Daminozide-d4 for Accurate Pesticide Residue Analysis in Cannabis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855961#daminozide-d4-application-in-pesticide-residue-analysis-in-cannabis]

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